3-Boc-(4'-boc-aminobutyl)aminopropanenitrile
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Overview
Description
3-Boc-(4’-boc-aminobutyl)aminopropanenitrile is a chemical compound with the molecular formula C17H31N3O4 and a molecular weight of 341.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Boc-(4’-boc-aminobutyl)aminopropanenitrile involves multiple steps. One common method includes the reaction of 4-aminobutylamine with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with 3-aminopropanenitrile under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Boc-(4’-boc-aminobutyl)aminopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Boc-(4’-boc-aminobutyl)aminopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-(4’-boc-aminobutyl)aminopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Boc-(4’-boc-aminobutyl)aminopropanenitrile can be compared with other similar compounds, such as:
N1,N5-bis-Boc-spermidine: This compound has similar Boc-protected amine groups but differs in its overall structure and applications.
N-Boc-1,4-diaminobutane: Another Boc-protected amine compound with different chemical properties and uses.
The uniqueness of 3-Boc-(4’-boc-aminobutyl)aminopropanenitrile lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C17H31N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C17H31N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-9,11-13H2,1-6H3,(H,19,21) |
InChI Key |
YOOSBMUYQHBONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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